7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

Chemical Structure and Physicochemical Properties

Molecular Structure and Identification

Molecular Formula and Weight

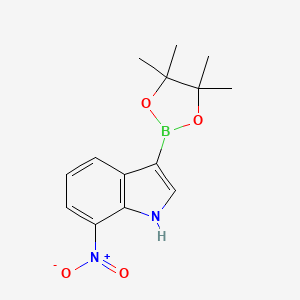

The compound exhibits a molecular formula of C₁₄H₁₇BN₂O₄ , with a molecular weight of 288.11 g/mol . This structure combines an indole core with a nitro substituent at the C7 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl boronic ester group at the C3 position.

CAS Registry Number and Identifiers

- CAS Registry Number : 1313760-70-1

- IUPAC Name : 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- SMILES Notation :

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC=C3[N+](=O)[O-]

Structural Features and Bonding Patterns

The compound’s structure includes:

- Indole Core : A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

- Nitro Group at C7 : A strong electron-withdrawing group (-NO₂) meta to the boronic ester.

- Boronic Ester at C3 : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, characterized by a trigonal planar boron center bonded to two oxygen atoms from the pinacol moiety and the indole ring.

| Structural Feature | Description |

|---|---|

| Indole Core | Bicyclic aromatic system with conjugated π-electrons |

| Nitro Substituent | Electron-withdrawing group at C7 via resonance and inductive effects |

| Boronic Ester | Pinacol-protected boron at C3, enabling stability and reactivity |

Physical Properties

Appearance and Physical State

The compound is reported as a yellow to brown powder . This coloration arises from the nitro group’s electron-withdrawing nature, which reduces conjugation in the indole system.

Solubility Profile

While explicit solubility data are not provided, boronic esters typically exhibit moderate solubility in organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. The nitro group may enhance solubility in polar aprotic solvents due to its electron-withdrawing effects.

Melting Point Characteristics

No specific melting point is listed in available sources. However, boronic esters often crystallize at moderate temperatures (50–150°C), depending on substituents. The nitro group’s steric and electronic effects may influence crystallization behavior.

Electronic Structure

Electronic Effects of Nitro Substitution

The nitro group at C7 exerts a strong electron-withdrawing effect through:

- Resonance : Delocalization of electrons from the indole ring to the nitro group.

- Inductive Effects : Withdrawal of electron density via σ-bonds.

This deactivates the indole ring, reducing its susceptibility to electrophilic attack but enhancing its electrophilicity in certain positions.

Influence of Boronic Ester at C3-Position

The boronic ester at C3 introduces a Lewis-acidic boron center , which:

- Activates C3 for Cross-Coupling Reactions : Enables Suzuki-Miyaura type reactions due to the boron’s electrophilic nature.

- Stabilizes the Indole Ring : The pinacol group prevents hydrolysis of the boronic acid, enhancing stability under basic conditions.

Electron Distribution and Molecular Orbitals

The electronic structure is dominated by:

- HOMO-LUMO Interactions : The indole’s π-system contributes to the HOMO, while the boron center influences the LUMO.

- Electron Deficiency at C3 : The boron’s partial positive charge creates a reactive site for nucleophilic attack.

- Nitro Group’s Impact : Localizes electron density in the indole ring, altering reactivity at adjacent positions.

Properties

IUPAC Name |

7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)10-8-16-12-9(10)6-5-7-11(12)17(18)19/h5-8,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVWXBXCBBLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a nitro group and a boron-containing dioxaborolane moiety. Its structural formula is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H17BN2O4

- CAS Number : 871329-51-0

Synthesis

The synthesis of this compound typically involves the reaction of 7-nitroindole with boronic acid derivatives. The process may include steps such as:

- Formation of the dioxaborolane moiety.

- Coupling reactions to attach the indole structure.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| Compound A | HeLa | 24 |

| Compound B | FM3A/0 | 16 |

| 7-Nitro Compound | TBD | TBD |

The structure-activity relationship (SAR) studies suggest that modifications on the indole and boron moieties can enhance biological activity against various cancer cell lines .

The proposed mechanisms for the anticancer activity include:

- Inhibition of key enzymes involved in cell proliferation.

- Induction of apoptosis in cancer cells.

- Disruption of microtubule dynamics similar to known chemotherapeutic agents .

Case Studies

Several studies have evaluated the biological effects of related compounds:

- Study on Benzo[b]furan Derivatives :

- Boron-Based Compounds :

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate ester and substituents on the indole ring significantly influences reactivity and applications. Below is a comparative analysis:

Key Insight : The nitro group in the target compound increases oxidative stability compared to halogenated analogs but may require protective measures during reduction or coupling .

Spectroscopic Data Comparison

13C-NMR chemical shifts highlight electronic differences (Table 1):

The nitro group’s deshielding effect at C-7 (δ147.14) contrasts with fluorine’s moderate impact (δ136–144) .

Suzuki-Miyaura Coupling Efficiency

The target compound’s nitro group necessitates optimized conditions for cross-coupling:

Pharmaceutical Relevance

Q & A

Basic: What are the common synthetic routes for preparing 7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how is reaction progress monitored?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized indole precursors. For example, a nitro-substituted indole derivative may undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C . Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by ¹H NMR to observe the disappearance of starting material (e.g., indole proton signals at δ 7.2–8.5 ppm) and the emergence of the dioxaborolane group (characteristic singlet for pinacol methyl protons at δ 1.3 ppm) .

Advanced: How can competing side reactions (e.g., nitro-group reduction or deborylation) be mitigated during synthesis?

Methodological Answer:

Nitro groups are sensitive to reducing conditions, so catalytic systems must avoid hydrogen donors. Use of Pd catalysts with electron-deficient ligands (e.g., XPhos) and inert atmospheres (N₂/Ar) minimizes unintended reduction. For deborylation prevention, maintain mild temperatures (<110°C) and avoid protic solvents. Post-reaction quenching with EDTA can sequester residual Pd, reducing metal-mediated side reactions. Characterization via LC-MS or ¹⁹F NMR (if fluorine tags are present) helps identify byproducts .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the indole NH proton (δ ~11 ppm, broad), aromatic protons (δ 7.0–8.5 ppm), and pinacol methyl groups (δ 1.3 ppm). The nitro group deshields adjacent protons, shifting resonances upfield .

- HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ for C₁₆H₁₈BN₂O₄: calc. 329.1312, observed 329.1308) .

- IR Spectroscopy : Nitro group stretches (1520–1350 cm⁻¹) and B-O bonds (1320–1280 cm⁻¹) validate functional groups .

Advanced: How does the nitro group influence the electronic properties and reactivity of the indole-dioxaborolane system?

Methodological Answer:

The electron-withdrawing nitro group decreases electron density at the 3-position (boron site), enhancing electrophilicity for cross-coupling reactions. Computational studies (DFT) show reduced HOMO-LUMO gaps, facilitating charge transfer in materials applications. Experimentally, cyclic voltammetry reveals oxidation potentials shifted by ~0.3 V compared to non-nitro analogs, impacting redox-driven applications .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

The compound serves as a versatile intermediate for:

- Suzuki-Miyaura couplings to generate biaryl structures for kinase inhibitors (e.g., JAK/STAT pathway targets).

- Proteolysis-targeting chimeras (PROTACs) , where the boronic ester enables conjugation to E3 ligase ligands.

Biological activity is validated via cell viability assays (e.g., IC₅₀ in cancer lines) and binding affinity studies (SPR/BLI) .

Advanced: How does the position of the dioxaborolane group (C3 vs. C2/C4) affect catalytic efficiency in cross-coupling reactions?

Methodological Answer:

Steric and electronic effects vary with substitution:

- C3-substitution (as in this compound) allows planar geometry for Pd insertion, improving coupling yields (e.g., 85–92% with aryl bromides).

- C2-substitution introduces steric hindrance, reducing efficiency (yields drop to 50–60%). Comparative studies using X-ray crystallography (SHELX-refined structures) and kinetic profiling (Eyring plots) quantify these differences .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Nitro group hazards : Avoid friction, heat, or reducing agents to prevent explosive decomposition.

- Boronates : Use gloves/PPE to prevent dermal absorption; store under inert gas (Ar) to avoid hydrolysis.

- Waste disposal : Quench with aqueous NaHCO₃ to neutralize reactive groups before disposal .

Advanced: How can tautomerism in the indole NH affect crystallographic analysis?

Methodological Answer:

The indole NH tautomerism complicates single-crystal growth. Strategies include:

- Co-crystallization with hydrogen-bond acceptors (e.g., DMSO).

- Low-temperature XRD (100 K) to stabilize tautomers. SHELX refinement with anisotropic displacement parameters resolves disorder, validated via Hirshfeld surface analysis .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC).

- Dichloromethane/hexane (1:5) is effective for non-polar impurities. Monitor solubility via UV-Vis (λmax ~280 nm) to optimize ratios .

Advanced: How does this compound compare to its structural analogs (e.g., 5- or 6-nitro derivatives) in OLED applications?

Methodological Answer:

- 7-Nitro derivatives exhibit blue-shifted emission (λem ~450 nm) vs. 5-nitro analogs (λem ~480 nm) due to altered conjugation.

- EQE measurements show 7-nitro derivatives achieve 12–15% efficiency in OLEDs vs. 8–10% for 6-nitro, attributed to reduced aggregation-induced quenching. DFT/MRDCI calculations correlate these trends with frontier orbital distributions .

Basic: How is the boron content quantified in this compound?

Methodological Answer:

- ICP-OES (Inductively Coupled Plasma-Optical Emission Spectroscopy) with a detection limit of 0.1 ppm.

- ¹¹B NMR (128 MHz, CDCl₃) quantifies boron speciation; the dioxaborolane signal appears at δ 28–30 ppm .

Advanced: What strategies resolve contradictions in reported catalytic activities (e.g., divergent yields in Suzuki couplings)?

Methodological Answer:

- DoE (Design of Experiments) : Screen Pd/ligand ratios, bases, and solvents (e.g., DMF vs. THF) to identify optimal conditions.

- In situ XAS (X-ray Absorption Spectroscopy) tracks Pd oxidation states, revealing ligand dissociation as a yield-limiting factor. Reproducibility is enhanced by rigorous exclusion of O₂/H₂O via Schlenk techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.